molecular formula C41H58NOPS B12505914 N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12505914
M. Wt: 643.9 g/mol
InChI Key: FKYBZFPRRABGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organophosphorus compound It features a unique structure with adamantane groups, a phosphanyl group, and a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide involves multiple steps:

    Formation of the bis(adamantan-1-yl)phosphanyl group: This step typically involves the reaction of adamantane with a phosphorus halide under controlled conditions.

    Attachment of the phosphanyl group to the phenyl ring: This is achieved through a palladium-catalyzed cross-coupling reaction.

    Introduction of the 4-tert-butylphenyl group: This step involves a Friedel-Crafts alkylation reaction.

    Formation of the sulfinamide group: This is done by reacting the intermediate with a sulfinyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group.

    Reduction: Reduction reactions can occur at the sulfinamide group.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Oxidized derivatives of the phosphanyl group.

    Reduction: Reduced forms of the sulfinamide group.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biology and Medicine

    Drug Development: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Polymer Synthesis: It can be used in the synthesis of polymers with unique properties, such as high thermal stability or specific mechanical characteristics.

Mechanism of Action

The compound exerts its effects primarily through its interaction with metal centers in catalytic processes. The phosphanyl group can coordinate to metal atoms, while the adamantane groups provide steric bulk, influencing the reactivity and selectivity of the catalyst. In biological systems, the sulfinamide group can interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-methylphenyl)methyl)-2-methylpropane-2-sulfinamide
  • N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-ethylphenyl)methyl)-2-methylpropane-2-sulfinamide

Uniqueness

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide is unique due to the presence of the 4-tert-butylphenyl group, which provides additional steric hindrance and electronic effects. This can lead to different reactivity and selectivity compared to similar compounds.

Properties

Molecular Formula

C41H58NOPS

Molecular Weight

643.9 g/mol

IUPAC Name

N-[[2-[bis(1-adamantyl)phosphanyl]phenyl]-(4-tert-butylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C41H58NOPS/c1-38(2,3)34-13-11-33(12-14-34)37(42-45(43)39(4,5)6)35-9-7-8-10-36(35)44(40-21-27-15-28(22-40)17-29(16-27)23-40)41-24-30-18-31(25-41)20-32(19-30)26-41/h7-14,27-32,37,42H,15-26H2,1-6H3

InChI Key

FKYBZFPRRABGIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.